molecular formula C12H30Cl3N9O2 B568442 H-Arg-arg-NH2 3 hcl CAS No. 114736-11-7

H-Arg-arg-NH2 3 hcl

Cat. No.: B568442
CAS No.: 114736-11-7
M. Wt: 438.783
InChI Key: IZNXLXQASLNBBG-IXJBZROVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-arg-NH2 3 hcl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first arginine residue is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of the arginine is removed.

    Coupling of the second arginine: The second arginine residue is coupled to the first arginine.

    Amidation: The peptide chain is cleaved from the resin and amidated to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-arg-NH2 3 hcl can undergo various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert disulfide bonds in the peptide to thiol groups.

    Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

H-Arg-arg-NH2 3 hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of H-Arg-arg-NH2 3 hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues in the peptide can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can influence various signaling pathways, including those involved in immune response and cellular metabolism.

Comparison with Similar Compounds

H-Arg-arg-NH2 3 hcl can be compared with other arginine-containing peptides, such as:

    H-Arg-Gly-NH2: A simpler peptide with one arginine and one glycine residue.

    H-Arg-Arg-OH: A similar peptide without the amide group.

    H-Arg-Arg-Arg-NH2: A longer peptide with three arginine residues.

Uniqueness

This compound is unique due to its specific sequence and the presence of three hydrochloride groups, which enhance its solubility and stability. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXLXQASLNBBG-IXJBZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl3N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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